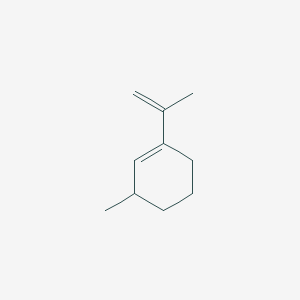![molecular formula C11H8ClIN2O2 B14411645 2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine CAS No. 83768-02-9](/img/structure/B14411645.png)
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenoxy group and an iodopyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine typically involves the reaction of 4-chlorophenol with methoxyacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with iodine and a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine and other functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces an iodinated phenol.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenoxyacetic Acid: A structurally related compound with similar chemical properties but different biological activity.
5-Iodopyrimidine: Shares the iodopyrimidine moiety but lacks the chlorophenoxy group, resulting in different reactivity and applications.
2-Methyl-4-chlorophenoxyacetic Acid: Another related compound with a methyl group instead of the methoxy group, affecting its chemical behavior and uses.
Uniqueness
2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine is unique due to the combination of the chlorophenoxy and iodopyrimidine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
83768-02-9 |
|---|---|
Fórmula molecular |
C11H8ClIN2O2 |
Peso molecular |
362.55 g/mol |
Nombre IUPAC |
2-[(4-chlorophenoxy)methoxy]-5-iodopyrimidine |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)16-7-17-11-14-5-9(13)6-15-11/h1-6H,7H2 |
Clave InChI |
POTUESBBCODTHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCOC2=NC=C(C=N2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


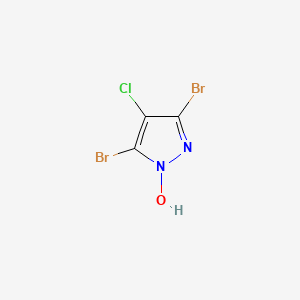



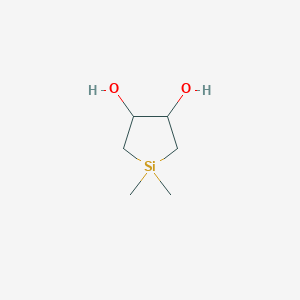

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

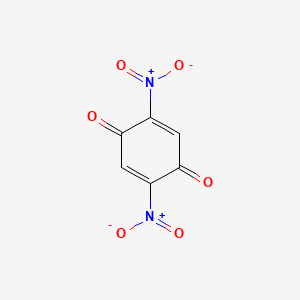
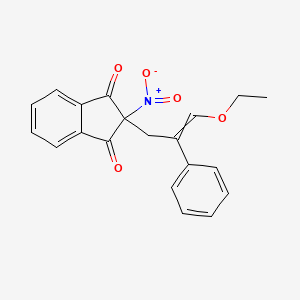
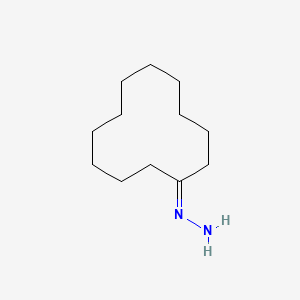

![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
